molecular formula C11H12N4O5S B14006268 N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide CAS No. 83498-84-4

N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide

Katalognummer: B14006268
CAS-Nummer: 83498-84-4
Molekulargewicht: 312.30 g/mol
InChI-Schlüssel: VKEPKLULHBLCRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, a nitroimidazole ring, and a sulfonamide group. These functional groups contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an imidazole derivative, followed by sulfonation and subsequent coupling with a methoxyphenyl amine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane, ethanol, and water are frequently used depending on the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nitroimidazole derivatives and sulfonamide-containing molecules. Examples are metronidazole and sulfamethoxazole, which share structural similarities and some overlapping biological activities .

Uniqueness

N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications and research studies .

Eigenschaften

CAS-Nummer

83498-84-4

Molekularformel

C11H12N4O5S

Molekulargewicht

312.30 g/mol

IUPAC-Name

N-(2-methoxyphenyl)-3-methyl-5-nitroimidazole-4-sulfonamide

InChI

InChI=1S/C11H12N4O5S/c1-14-7-12-10(15(16)17)11(14)21(18,19)13-8-5-3-4-6-9(8)20-2/h3-7,13H,1-2H3

InChI-Schlüssel

VKEPKLULHBLCRW-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC(=C1S(=O)(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.